molecular formula C14H13NO3 B1290383 2-Amino-4-(benzyloxy)benzoic acid CAS No. 528872-40-4

2-Amino-4-(benzyloxy)benzoic acid

Cat. No.: B1290383
CAS No.: 528872-40-4
M. Wt: 243.26 g/mol
InChI Key: UMYFFDOJVAUACL-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)benzoic acid, often referred to as ABBA, is an organic compound with a variety of applications in the field of chemistry. It is a white, crystalline solid that is soluble in water and has a melting point of 192-194°C. ABBA can be synthesized from the reaction of 4-hydroxybenzoic acid and aniline in the presence of a Lewis acid catalyst. It is used as a starting material in the synthesis of drugs, dyes, and other organic compounds.

Safety and Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Properties

IUPAC Name

2-amino-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYFFDOJVAUACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634886
Record name 2-Amino-4-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528872-40-4
Record name 2-Amino-4-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1.87 g (4.98 mmol) of 2-acetylamino-4-benzyloxy-benzoic acid benzyl ester in EtOH (20 ml) was treated with 1N NaOH (20–30 ml) and stirred at 95° C.–130° C. (oil bath temperature) until completion of the reaction according to TLC and NMR analysis (reaction time about 34 h). The reaction mixture was cooled to RT, brought to pH 6 on addition of 1N aqueous HCl, the precipitate that formed was filtered off by suction and dried in a high vacuum to give 1.19 g (91.7%) of the desired 2-amino-4-benzyloxy-benzoic acid as an off-white solid. ISP mass spectrum, m/e: 242.2 (M+1 calculated for C14H13NO3: 242).
Quantity
1.87 g
Type
reactant
Reaction Step One
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20 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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